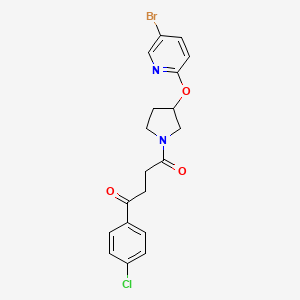![molecular formula C15H15N3O5 B2854984 N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 921860-68-6](/img/structure/B2854984.png)
N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a tetrahydrofuran ring, an oxadiazole ring, and a benzo[b][1,4]dioxine ring. Tetrahydrofuran is a commonly used solvent in organic chemistry, and oxadiazole and benzo[b][1,4]dioxine rings are found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the tetrahydrofuran ring might undergo reactions typical of ethers, such as cleavage by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques like NMR, infrared spectroscopy, and mass spectrometry .Scientific Research Applications
Synthesis and Characterization
The chemical compound N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been explored in various scientific research contexts, particularly in the synthesis and characterization of novel compounds. Research has led to the development of unique tetrahydrobenzofuran derivatives through treatments involving alkaline hydrogen peroxide, resulting in unprecedented transformations and yielding compounds with potential applications in various fields, including medicinal chemistry and material science (A. Lévai et al., 2002).
Antimicrobial and Anticancer Properties
The compound has also been utilized as a precursor or structural motif in synthesizing molecules with antimicrobial and anticancer properties. Studies have demonstrated the synthesis of complex molecules incorporating the tetrahydrobenzo[b][1,4]dioxine moiety, showing promising biological activities. These synthesized compounds have been evaluated for their potential as antimicrobial and anticancer agents, contributing to the development of new therapeutic agents (Sailaja Rani Talupur et al., 2021).
Advanced Material Synthesis
In the realm of material science, the compound has been involved in synthesizing advanced materials, including energetic compounds and polymers. These materials, derived from the compound's structural framework, exhibit unique properties suitable for various applications, from explosives to novel polymeric materials, showcasing the compound's versatility in contributing to the advancement of material sciences (Yingle Liu et al., 2018).
Mechanism of Action
Mode of Action
It is known that many oxadiazole derivatives have been described as effective against different bacterial pathogens . For example, some N-(1,3,4-oxadiazol-2-yl)benzamides have been described as inhibitors of trans-translation (a ribosome rescue pathway), while others have been shown to inhibit lipoteichoic acid (LTA) biosynthesis . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Some n-(1,3,4-oxadiazol-2-yl)benzamides have been shown to regulate the biosynthesis of menaquinone and other essential proteins such as dnax, pol iiic, bira, lexa, and dnac . These proteins play crucial roles in various cellular processes, including DNA replication and repair, protein synthesis, and metabolic regulation.
Result of Action
Some n-(1,3,4-oxadiazol-2-yl)benzamides have been shown to cause bacterial membrane depolarization and regulate iron carrier biosynthesis and heme regulation . Iron deprivation is part of the mechanism leading to bacterial death .
properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-13(12-8-21-9-4-1-2-5-10(9)22-12)16-15-18-17-14(23-15)11-6-3-7-20-11/h1-2,4-5,11-12H,3,6-8H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWAQSAQMJKUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2854905.png)


![Benzo[d]thiazol-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2854912.png)
![6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2854916.png)

![N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2854918.png)
![3,6-dichloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2854920.png)
![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B2854921.png)
![1-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2854922.png)
![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2854924.png)